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molecular formula C6H12ClNO B019539 Azepan-4-one hydrochloride CAS No. 50492-22-3

Azepan-4-one hydrochloride

Cat. No. B019539
M. Wt: 149.62 g/mol
InChI Key: WFTRLIZPJMFJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642774B2

Procedure details

6 mL benzyl bromide was added to 5 g azepane-4-one hydrochloride and 18.5 g potassium carbonate in 50 mL THF and 25 mL water. The mixture was stirred 5 h at 50° C., evaporated, diluted with water and extracted with ethyl acetate. The organic layer was evaporated. The residue was purified by chromatographie on silica gel (petrolether/ethyl acetate:8/2) to give 5 g of the desired product. Rf: 0.40 (hexane/ethyl acetate=1/1), (M+H)+=204
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[NH:10]1[CH2:16][CH2:15][CH2:14][C:13](=[O:17])[CH2:12][CH2:11]1.C(=O)([O-])[O-].[K+].[K+]>C1COCC1.O>[CH2:1]([N:10]1[CH2:16][CH2:15][CH2:14][C:13](=[O:17])[CH2:12][CH2:11]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
5 g
Type
reactant
Smiles
Cl.N1CCC(CCC1)=O
Name
Quantity
18.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred 5 h at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatographie on silica gel (petrolether/ethyl acetate:8/2)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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